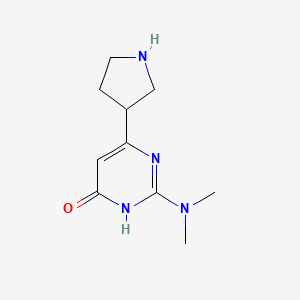
2-(Dimethylamino)-6-(pyrrolidin-3-yl)pyrimidin-4-ol
説明
2-(Dimethylamino)-6-(pyrrolidin-3-yl)pyrimidin-4-ol, also known as DMPP, is a heterocyclic compound which has been studied for its potential applications in scientific research. It is a bicyclic compound composed of a pyrimidine ring and a pyrrolidine ring, and it is soluble in organic solvents such as ethanol and dimethylsulfoxide (DMSO). DMPP is a widely used compound in laboratories and has been studied extensively for its biochemical and physiological effects, as well as its potential applications in scientific research.
科学的研究の応用
Structural Studies
- The molecular components of related pyrimidinone compounds show significant polarization, indicating the importance of electronic structures in the study of pyrimidinone molecules. Intramolecular hydrogen bonds play a crucial role in their structural integrity (Orozco, Insuasty, Cobo, & Glidewell, 2009).
Molecular Synthesis
- Synthesis of betainic pyrimidinaminides involves nucleophilic substitution, indicating the compound's reactivity and potential use in creating new molecular structures (Schmidt, 2002).
- The synthesis of self-complementary betainic guanine model compounds suggests its significance in studying biologically important structures in RNA (SchmidtAndreas & KindermannMarkus Karl, 2001).
Hydrogen Bonding and Molecular Packing
- In certain pyrimidine derivatives, the formation of hydrogen-bonded ribbons and sheets is indicative of the compound's ability to form stable molecular structures, which is crucial for understanding molecular interactions and packing (Yang, Kim, Shin, Park, & Kim, 2010).
Sensor Development
- The development of pyrimidine-phthalimide derivatives for pH-sensing applications suggests the compound's utility in creating sensors and logic gates, highlighting its importance in electronic and chemical sensor technology (Yan, Meng, Li, Ge, & Lu, 2017).
作用機序
Target of action
The primary target of this compound is JAK1, a member of the Janus kinase family . JAK1 plays a crucial role in signal transduction for various cytokines and growth factors.
Mode of action
The compound binds to JAK1 and inhibits its activity, which can modulate immune responses and inflammation .
Biochemical pathways
By inhibiting JAK1, the compound affects the JAK-STAT signaling pathway, which is involved in immune response, cell growth, and survival .
Pharmacokinetics
The compound has been optimized through in vitro ADME, hERG, kinase profiling, and pharmacokinetic tests . .
Result of action
The compound exhibited desired efficacies in CIA and AIA models, which are animal models for human rheumatoid arthritis .
特性
IUPAC Name |
2-(dimethylamino)-4-pyrrolidin-3-yl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-14(2)10-12-8(5-9(15)13-10)7-3-4-11-6-7/h5,7,11H,3-4,6H2,1-2H3,(H,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQUUFBDEPNTDGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=CC(=O)N1)C2CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dimethylamino)-6-(pyrrolidin-3-yl)pyrimidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



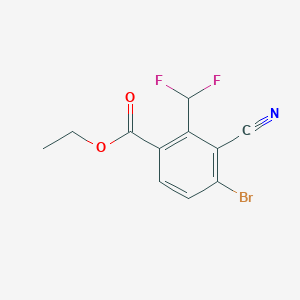
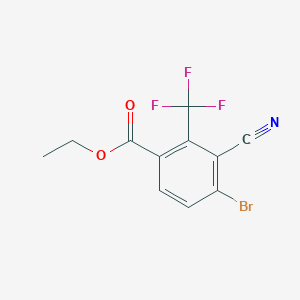
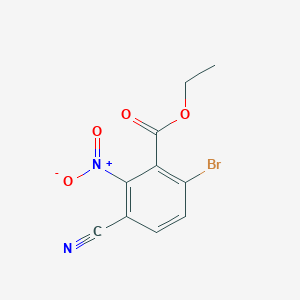
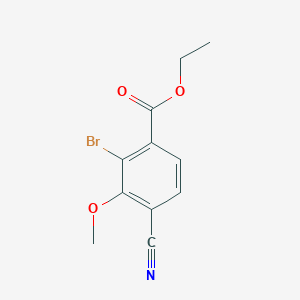
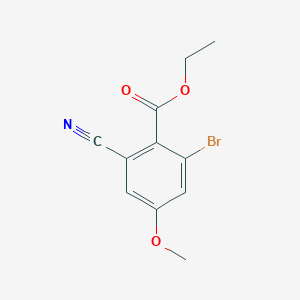
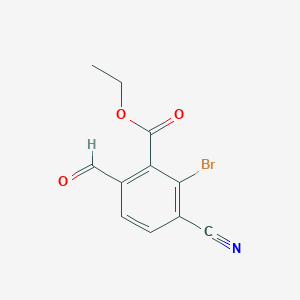
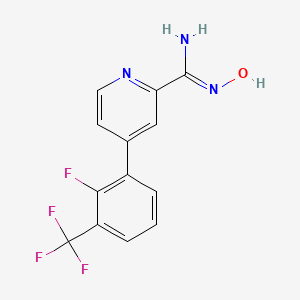
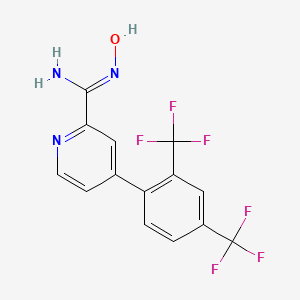
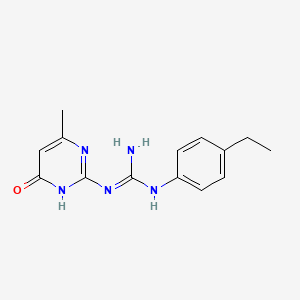
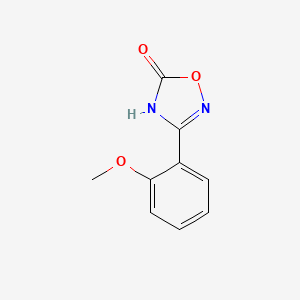
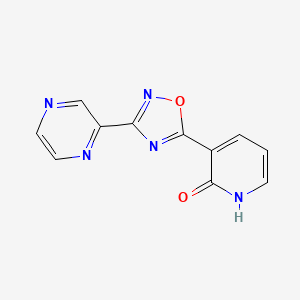
![Ethyl (4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)acetate](/img/structure/B1414457.png)
![(2-Methyl-5-oxo-3-phenyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidin-6-yl)acetic acid](/img/structure/B1414459.png)
![3-[4-(2-Fluorophenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1414460.png)